molecular formula C12H22N2O3 B12859578 rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate

rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate

Cat. No.: B12859578
M. Wt: 242.31 g/mol
InChI Key: UUSIZBLENLFLQH-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate is a complex organic compound with a unique structure that includes a pyrano-pyrrole ring system

Preparation Methods

The synthesis of rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrano-Pyrrole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrano-pyrrole ring system.

    Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents such as ammonia or amines.

    Protection of Functional Groups: Protecting groups like tert-butyl are used to protect reactive sites during the synthesis.

    Final Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques like chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (3aR,7S,7aS)-7-amino-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-8-6-16-7-10(13)9(8)5-14/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m1/s1

InChI Key

UUSIZBLENLFLQH-OPRDCNLKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H]([C@@H]2C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C2C1)N

Origin of Product

United States

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